2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms in the molecule can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core followed by the introduction of fluorine atoms and the difluoromethyl group. Common synthetic routes include:
Condensation Reactions: Formation of the imidazo[1,2-a]pyridine core through condensation reactions between appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Difluoromethylation: Introduction of the difluoromethyl group using reagents like difluoromethyl sulfone or through radical processes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. Continuous flow chemistry and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the imidazo[1,2-a]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution Reactions: Replacement of fluorine atoms or other substituents on the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduced forms of the carboxylic acid group.
Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its fluorinated structure can enhance the stability and reactivity of the resulting compounds.
Biology: Fluorinated compounds are known for their biological activity, and this compound has potential applications in drug discovery and development. It can be used as a lead compound for the synthesis of new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents. Its unique structure may contribute to the development of novel therapeutic agents.
Industry: In material science, the compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is structurally similar to other fluorinated imidazo[1,2-a]pyridines and related heterocycles.
Uniqueness: The presence of both difluoromethyl and fluorine groups in the molecule distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
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Properties
IUPAC Name |
2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOJRHXGJYEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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